4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid

Description

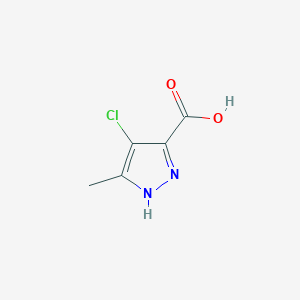

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1093414-62-0) is a pyrazole derivative with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol . Its structure features a chlorine atom at position 4, a methyl group at position 5, and a carboxylic acid group at position 3 (Figure 1). This compound serves as a key intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing antifungal agents and kinase inhibitors.

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSYEYQXPSSQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29400-84-8 | |

| Record name | 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield the carboxylic acid . Another method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.

Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while condensation reactions produce amides or esters .

Scientific Research Applications

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially important chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolecarboxylic Acids

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrazolecarboxylic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Table 2: Reaction Yields and Conditions

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogs like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid melt at 230–231°C . Derivatives with aromatic substituents (e.g., phenyl, dichlorophenyl) exhibit higher melting points due to π-π stacking .

- Solubility: Carboxylic acid derivatives are generally soluble in polar solvents (e.g., DMSO, methanol) but less so in nonpolar solvents. Ethyl ester analogs (e.g., this compound ethyl ester) show improved lipid solubility .

Biological Activity

4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological profiles, including anti-inflammatory, antimicrobial, and potential therapeutic applications, supported by various studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It belongs to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the carboxylic acid group enhances its solubility and biological accessibility.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound.

- In vitro Studies : A study demonstrated that derivatives of pyrazole exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from similar scaffolds showed up to 85% inhibition of TNF-α at concentrations around 10 µM, indicating strong anti-inflammatory properties .

- In vivo Studies : In carrageenan-induced edema models, compounds related to this pyrazole derivative displayed notable efficacy, with some achieving up to 78% reduction in paw edema compared to standard treatments like ibuprofen .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been a focal point in research.

- Bacterial Strains Tested : Compounds were evaluated against various bacterial strains such as E. coli, Bacillus subtilis, and Proteus vulgaris. Results indicated that certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

3. Antioxidant Activity

Research has shown that pyrazole compounds can exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.

- Assessment Methods : The antioxidant activity was typically assessed using various assays such as DPPH radical scavenging and ABTS assays. Compounds derived from similar structures have demonstrated considerable free radical scavenging abilities .

Case Study 1: Anti-inflammatory Effects

A notable study involved synthesizing a series of pyrazole derivatives where one compound (designated as 125b) exhibited an outstanding COX-2 selectivity index of 9.31. Histopathological evaluations showed minimal damage to gastric tissues, suggesting safety alongside efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial activity of pyrazole derivatives, a compound demonstrated over 90% inhibition against Mycobacterium tuberculosis at low concentrations (6.25 µg/mL), showcasing its potential as an anti-tubercular agent .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-carboxylic acids are prepared by reacting substituted hydrazides with β-ketoesters or cyanoacrylates under basic conditions (e.g., K₂CO₃) to form the pyrazole core . Subsequent chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents. Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., ¹H NMR for methyl and chloro groups, ¹³C NMR for carbonyl and aromatic carbons) .

- X-ray crystallography : For unambiguous structural determination, as demonstrated for related pyrazole-carboxylic acids .

- IR spectroscopy : To identify the carboxylic acid (-COOH) stretching band (~1700 cm⁻¹) and other functional groups .

Q. How is the compound purified after synthesis?

Purification methods depend on solubility:

- Recrystallization : Using ethanol/water mixtures for high-purity crystals .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients to isolate intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step?

Yield improvements require:

- Catalyst screening : Palladium-based catalysts enhance coupling reactions in related pyrazole syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Comparative analysis : Cross-reference with crystallographic data to confirm substituent positions .

- DFT calculations : Predict NMR shifts and compare with experimental results to identify structural anomalies .

- Decoupling experiments : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

Q. What strategies prevent decomposition during derivatization of the carboxylic acid group?

- Protecting groups : Use ethyl esters (e.g., ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate) to stabilize the acid during functionalization .

- Mild conditions : Perform amide couplings at 0–4°C with activating agents like EDC/HOBt .

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.